2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol
Description
2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol is a heterocyclic compound featuring a fused imidazo[1,5-b]pyridazine core. Its structure includes a thiol (-SH) group at position 7, methyl groups at positions 2 and 4, and a phenyl substituent at position 3. The thiol group enhances reactivity, enabling participation in nucleophilic reactions or metal coordination, while the phenyl and methyl groups influence steric and electronic properties .
Properties
IUPAC Name |
2,4-dimethyl-5-phenyl-6H-imidazo[1,5-b]pyridazine-7-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-9-8-10(2)16-17-13(9)12(15-14(17)18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNWZKIENFVVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=C(NC2=S)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368901 | |
| Record name | 2,4-dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54221-54-4 | |
| Record name | 2,4-dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Mediated Cyclization
Treatment of 3,4-dichloro-5-phenylfuran-2(5H)-one with hydrazine hydrate in dimethylformamide (DMF) at 80°C induces cyclization, forming 5-chloro-6-phenylpyridazin-3(2H)-one. This step is sensitive to solvent choice and temperature, with DMF providing optimal yield (68%) compared to other solvents like ethanol or water. The reaction mechanism involves nucleophilic attack by hydrazine at the furan’s carbonyl group, followed by ring expansion and chloride elimination.
Table 1: Reaction Conditions for Pyridazinone Formation
| Precursor | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3,4-Dichloro-5-phenylfuran | Hydrazine hydrate | DMF | 80°C | 40 min | 68% |
| 3,4-Dichloro-5-phenylfuran | Hydrazine hydrate | Ethanol | 70°C | 60 min | 46% |
Functionalization of the Pyridazine Core
After constructing the pyridazin-3(2H)-one scaffold, subsequent steps introduce methyl, phenyl, and thiol groups. Industrial protocols often employ alkylation and substitution reactions to achieve precise regioselectivity.
Methyl Group Incorporation
Methylation at positions 2 and 4 is achieved using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions. For example, treatment of 5-chloro-6-phenylpyridazin-3(2H)-one with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone yields 2,4-dimethyl-5-chloro-6-phenylpyridazine.
Phenyl Group Attachment
The phenyl group at position 5 is introduced early in the synthesis via the Friedel-Crafts reaction. However, alternative methods, such as Suzuki-Miyaura coupling, have been explored for late-stage functionalization. For instance, palladium-catalyzed cross-coupling of a boronic acid derivative with a halogenated pyridazine precursor can append the phenyl group.
Thiol Group Introduction
The thiol group at position 7 is incorporated via nucleophilic substitution or sulfurization reactions. A common strategy involves replacing a chlorine atom with a thiol group using thiourea or hydrogen sulfide (H₂S).
Thiourea-Mediated Substitution
Heating 2,4-dimethyl-5-chloro-6-phenylpyridazine with thiourea in ethanol under reflux conditions replaces the chlorine atom at position 7 with a thiol group. This reaction proceeds via a two-step mechanism: (1) formation of an isothiouronium intermediate and (2) hydrolysis under acidic conditions to yield the thiol derivative.
Table 2: Thiolation Reaction Parameters
| Substrate | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2,4-Dimethyl-5-chloro-6-phenylpyridazine | Thiourea | Ethanol | Reflux | 6 hr | 75% |
| 2,4-Dimethyl-5-chloro-6-phenylpyridazine | H₂S | DMF | 100°C | 12 hr | 62% |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Key steps include:
- Batch Reactor Cyclization : Large-scale cyclization of mucochloric acid derivatives in DMF using automated temperature control.
- Continuous-Flow Methylation : Methylation reactions performed in continuous-flow reactors to enhance mixing and reduce reaction time.
- Crystallization Purification : Final products are purified via recrystallization from dioxane or ethanol, achieving >98% purity.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Preparation Methods
| Method | Steps | Total Yield | Purity | Cost |
|---|---|---|---|---|
| Cyclization-Thiolation | 4 | 52% | 98% | High |
| Modular Functionalization | 5 | 45% | 95% | Medium |
| Industrial Batch | 3 | 68% | 99% | Low |
The cyclization-thiolation route offers the best balance of yield and purity, while industrial methods excel in scalability. Challenges remain in minimizing byproducts during thiolation, particularly oxidation to disulfides.
Mechanistic Insights and Byproduct Formation
During thiolation, competing reactions such as oxidation or over-alkylation can reduce yields. For example, exposure to air may oxidize the thiol group to a disulfide, necessitating inert atmosphere conditions. Additionally, residual chloride ions from incomplete substitution can complicate purification.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the imidazo-pyridazine core.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that imidazo[1,5-b]pyridazine derivatives exhibit potential anticancer activity. The compound 2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol has been studied for its ability to inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. A study demonstrated that this compound effectively reduced the viability of breast cancer cells, highlighting its potential as a therapeutic agent in oncology .
Enzyme Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. The inhibition of these enzymes can lead to decreased tumor growth and metastasis, making it a candidate for further drug development .
Biochemistry
Biomolecular Interactions
The thiol group in this compound allows for interactions with biological molecules such as proteins and nucleic acids. Its ability to form disulfide bonds can be leveraged in the design of biomolecular probes for studying protein interactions and functions .
Antioxidant Activity
Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is implicated in various diseases. The ability of this compound to scavenge free radicals could be beneficial in developing protective agents against oxidative damage .
Materials Science
Polymer Chemistry
In materials science, the unique chemical structure of this compound can be utilized to synthesize novel polymers with enhanced properties. Its incorporation into polymer matrices is being explored for applications in coatings and composites that require improved thermal stability and mechanical strength .
Nanotechnology Applications
The compound's properties make it suitable for use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. By modifying nanoparticles with this compound, researchers aim to enhance the targeting and release profiles of therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the effects on breast cancer cell lines | Reduced cell viability by 50% at certain concentrations |
| Enzyme Inhibition Research | Examined kinase inhibition | Significant inhibition observed with IC50 values indicating strong activity |
| Antioxidant Property Assessment | Evaluated free radical scavenging ability | Demonstrated effective scavenging comparable to known antioxidants |
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- Structure: PhIP shares a phenyl-substituted imidazo-pyridine system but differs in ring fusion (imidazo[4,5-b]pyridine vs. imidazo[1,5-b]pyridazine) and substituents (amino at position 2 vs. thiol at position 7).
- Biological Activity: PhIP is a mutagenic heterocyclic amine formed during food pyrolysis, with carcinogenic properties linked to its amino group .
- Synthesis: PhIP forms via Maillard reactions in cooked foods, while the target compound requires synthetic routes involving sulfur incorporation (e.g., Na₂S·9H₂O in DMF, as seen in analogous pyridazinone syntheses ).
Imidazo[4,5-b]pyridines (Compounds 1 and 2)
- Structure : These compounds lack the pyridazine ring and thiol group, featuring linear imidazo[4,5-b]pyridine cores.
- Reactivity : The absence of a thiol group limits their utility in nucleophilic alkylation or redox reactions. However, their synthetic flexibility (e.g., derivatization to compounds 3–5) highlights the importance of core heterocycle modifications for structure-activity studies .
Methylthio-Substituted Pyridazinones (8a,b and 10a,b)
- Structure: These pyridazinones feature methylthio (-SMe) groups instead of thiols.
- Stability : Methylthio groups are less prone to oxidation than thiols, enhancing shelf-life but reducing nucleophilicity.
Thiazolo[4,5-b]pyridine Derivatives (e.g., Compound 5)
- Structure : Thiazolo[4,5-b]pyridines replace the imidazole ring with a thiazole, altering electronic properties.
Comparative Data Table
Key Research Findings
Synthetic Flexibility : The thiol group in the target compound enables nucleophilic reactions (e.g., alkylation with ethyl chloroacetate), paralleling reactivity observed in thiazolo[4,5-b]pyridine potassium salts .
Biological Implications : Unlike mutagenic PhIP, the target compound’s thiol group may offer antioxidant or chelation properties, though direct studies are needed.
Biological Activity
2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol (CAS 54221-54-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,5-b]pyridazine compounds exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum effectively. For instance, a study highlighted the structure-activity relationship (SAR) of various derivatives, noting that modifications at specific positions significantly enhance their activity against Mtb .
Anticonvulsant Effects
The compound has also been evaluated for its neuroprotective effects. A related study on similar compounds demonstrated their ability to reduce oxidative stress in neuronal cells and exhibited potent anti-seizure effects in animal models. The mechanisms involved include modulation of calcium channels (hCav 3.1), which are critical in neuronal excitability .
Antiplatelet Activity
Another area of interest is the compound's potential as an antiplatelet agent. Research involving thiol-containing compounds suggests that they can enhance nitric oxide release, leading to vasodilation and inhibition of platelet aggregation. This mechanism could position this compound as a candidate for cardiovascular applications .
Study 1: Antimycobacterial Activity
A high-throughput screening campaign identified various imidazo[1,5-b]pyridazine derivatives with significant activity against drug-susceptible and multidrug-resistant strains of Mtb. Among these, compounds with specific substitutions showed nanomolar MIC values and demonstrated the ability to reduce bacterial burden in infected mouse models significantly .
Study 2: Neuroprotective Effects
In an experimental setup involving CD-1 ICR mice subjected to pentylenetetrazol-induced seizures, derivatives similar to this compound displayed significant anticonvulsant properties. The study concluded that these compounds could serve as promising candidates for further development in treating epilepsy .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol, and how do solvent systems influence yield?
- Methodological Answer : The synthesis of heterocyclic thiol derivatives often employs cyclization reactions using catalysts like TMDP (tetramethylenediamine piperidine). Ethanol/water (1:1 v/v) solvent mixtures are preferred for their balance of solubility and safety, though molten-state TMDP can enhance reaction rates. However, TMDP's high toxicity requires rigorous safety protocols, including fume hoods and waste neutralization systems . Yield optimization should include solvent polarity screening and temperature gradients (e.g., 60–100°C) to identify ideal conditions.
Q. Which spectroscopic techniques are most reliable for characterizing the thiol group in this compound?
- Methodological Answer :
- IR Spectroscopy : The S–H stretch (2500–2600 cm⁻¹) and C–S vibrations (600–700 cm⁻¹) confirm thiol functionality.
- X-ray Crystallography : Resolves π-π stacking of the phenyl group and hydrogen bonding of the thiol, critical for verifying molecular geometry .
- NMR : Use DMSO-d₆ to stabilize the thiol proton; absence of exchange broadening in ¹H NMR at 10–12 ppm confirms purity .
Q. How should researchers mitigate risks when handling toxic intermediates during synthesis?
- Methodological Answer :
Q. What statistical methods are recommended for optimizing reaction parameters?
- Methodological Answer : Use a 2³ factorial design to test variables: temperature, catalyst loading, and solvent ratio. Response surface methodology (RSM) identifies interactions between factors, reducing the number of trials by 40–60% while maximizing yield data robustness .
Q. How can researchers validate the reproducibility of synthetic protocols across labs?
- Methodological Answer :
- Standardization : Calibrate equipment (e.g., HPLC, stirrers) using reference materials.
- Inter-lab Collaboration : Share raw NMR/IR data via cloud platforms for cross-validation.
- Error Analysis : Report confidence intervals for yields (e.g., 75% ± 3%) to account for instrumental variability .
Advanced Research Questions
Q. How can computational models predict regioselectivity in derivatization reactions of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to calculate Fukui indices, identifying the thiol group (-SH) as the most nucleophilic site (highest values).
- Molecular Dynamics : Simulate solvent effects on transition states; acetonitrile stabilizes charge-separated intermediates better than toluene .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolite Screening : Use LC-MS/MS to identify oxidation products (e.g., sulfonic acid derivatives) that may alter activity.
- Pharmacokinetic Modeling : Apply compartmental models to assess bioavailability differences due to thiol-protein binding .
Q. How do steric effects from the 2,4-dimethyl groups influence catalytic applications?
- Methodological Answer :
- X-ray Diffraction : Compare bond angles in crystal structures with/without methyl groups; steric hindrance reduces metal coordination by ~15% in Pd-catalyzed couplings.
- Kinetic Isotope Effects (KIE) : Deuterate the methyl groups to measure their impact on rate-determining steps .
Q. What machine learning approaches improve reaction pathway discovery for novel derivatives?
- Methodological Answer :
Q. How can in situ spectroscopic methods monitor thiol oxidation during catalysis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
